(1R,2R)-2-(Propylamino)cyclohexanol
CAS No.: 60093-74-5
Cat. No.: VC2367317
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60093-74-5 |
|---|---|
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| IUPAC Name | (1R,2R)-2-(propylamino)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
| Standard InChI Key | SXOCCHYQGUFUDW-RKDXNWHRSA-N |
| Isomeric SMILES | CCCN[C@@H]1CCCC[C@H]1O |
| SMILES | CCCNC1CCCCC1O |
| Canonical SMILES | CCCNC1CCCCC1O |
Introduction
Chemical Identity and Classification
(1R,2R)-2-(Propylamino)cyclohexanol is an organic compound classified as an amino alcohol, characterized by the presence of both hydroxyl (-OH) and amino functional groups within its structure. The compound belongs to the broader class of cyclohexanol derivatives with amino substitutions. Its stereochemistry is specifically defined with the (1R,2R) configuration, indicating precise spatial arrangements of the functional groups that distinguish it from other possible stereoisomers.
Molecular Structure
The compound has a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol . The structure consists of a cyclohexane ring with hydroxyl and propylamino groups attached in the (1R,2R) configuration. The spatial arrangement of these groups is critical to the compound's properties and potential applications.
Structural Representations
The compound can be represented using various chemical notations that precisely define its structure:
| Representation Type | Value |
|---|---|
| SMILES | CCCN[C@@H]1CCCC[C@H]1O |
| InChI | InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
| InChIKey | SXOCCHYQGUFUDW-RKDXNWHRSA-N |
The stereochemical information contained in these representations is essential for distinguishing this specific isomer from related compounds .
Structural Relationships
(1R,2R)-2-(Propylamino)cyclohexanol is structurally related to (1R,2R)-2-Aminocyclohexanol , differing by the presence of a propyl group attached to the amino functionality. This relationship suggests potential similar chemical behaviors and may inform synthesis strategies and applications.
Identification and Nomenclature
Chemical Identifiers
The compound is cataloged under various identification systems, facilitating cross-reference across different chemical databases:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 60093-74-5 |
| PubChem CID | 15560802 |
| Wikidata | Q82463125 |
| DSSTox Substance ID | DTXSID40574174 |
| Vendor ID (Vulcanchem) | VC2367317 |
These identifiers were established as early as 2007 in PubChem (creation date 2007-02-12), with the most recent update occurring on February 22, 2025 .
Synonyms and Alternate Names
Several names are used to refer to this compound in scientific literature and commercial contexts:
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(1R,2R)-2-(Propylamino)cyclohexan-1-ol
-
(1R,2R)-2-(PROPYLAMINO)CYCLOHEXANOL
-
trans-2-(propylamino)cyclohexanol
Synthesis and Chemical Reactivity
Predicted Reactivity
The compound's reactivity would be governed primarily by its functional groups:
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The hydroxyl group can participate in esterification, oxidation, and dehydration reactions
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The secondary amine can undergo N-alkylation, acylation, and other transformations typical of amines
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The chiral centers may influence stereoselectivity in reactions
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The cyclohexane ring provides a conformationally restricted backbone that could influence reaction pathways
Research Status and Limitations
The current research status of (1R,2R)-2-(Propylamino)cyclohexanol appears to be primarily at the characterization and cataloging stage. The compound is registered in chemical databases , but detailed studies of its properties, synthesis, and applications appear limited in the accessible scientific literature.
This represents both a limitation in our current understanding and an opportunity for future research. The compound's defined stereochemistry and functional group combination may make it valuable for various applications that remain to be explored.
Future Research Directions
Several areas warrant further investigation for (1R,2R)-2-(Propylamino)cyclohexanol:
| Research Area | Potential Focus |
|---|---|
| Physical Characterization | Determination of melting point, boiling point, solubility parameters, and spectroscopic data |
| Synthetic Methodology | Development of efficient and stereoselective synthesis routes |
| Biological Activity | Evaluation of potential pharmacological properties, especially in comparison to known bioactive cyclohexylamine derivatives |
| Catalytic Applications | Investigation of potential use in asymmetric catalysis |
| Coordination Chemistry | Study of metal complexation properties and potential applications as a ligand |
| Structure-Activity Relationships | Systematic comparison with structural analogs to determine the impact of the propyl group and stereochemistry |
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